molecular formula C27H35FN2O4 · CF3COOH B1164522 VUF11207 (trifluoroacetate salt)

VUF11207 (trifluoroacetate salt)

Cat. No.: B1164522
M. Wt: 584.6
InChI Key: GZXNWMFPSYCITC-QTCZRQAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF11207 is a potent agonist of the G protein-coupled chemokine receptor 7 (CXCR7;  EC50 = 1.6 nM for β-arrestin recruitment to CXCR7). It also reduces CXCR7 cell surface expression (EC50 = 14.1 nM) in vitro.

Properties

Molecular Formula

C27H35FN2O4 · CF3COOH

Molecular Weight

584.6

InChI

InChI=1S/C27H35FN2O4.C2HF3O2/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;3-2(4,5)1(6)7/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;(H,6,7)/b19-15+;

InChI Key

GZXNWMFPSYCITC-QTCZRQAZSA-N

SMILES

COC1=CC(C(N(CCC2N(C)CCC2)C/C(C)=C/C3=CC=CC=C3F)=O)=CC(OC)=C1OC.OC(C(F)(F)F)=O

Synonyms

N-[(2E)-3-(2-fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-benzamide trifluoroacetate salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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